NMUR1 Agonist C7b is a novel compound designed to selectively activate the neuromedin U receptor 1 (NMUR1), which plays a significant role in various physiological processes, including energy homeostasis and appetite regulation. The development of NMUR1 agonists like C7b is motivated by the potential therapeutic applications in treating metabolic disorders such as obesity and diabetes. The compound is part of a broader class of neuromedin U receptor agonists that have been explored for their pharmacological benefits.
C7b is classified under neuromedin U receptor agonists, specifically targeting NMUR1. Neuromedin U is a neuropeptide that interacts with two receptor subtypes: NMUR1 and NMUR2. C7b has been synthesized to enhance selectivity and potency towards NMUR1, distinguishing it from other compounds that may activate both receptor types. The synthesis of C7b involved modifications to existing neuromedin U peptides to improve their pharmacokinetic properties and receptor affinity .
The synthesis of NMUR1 Agonist C7b involves several sophisticated methods aimed at optimizing the compound's stability and receptor selectivity.
The resulting compound exhibits enhanced stability, with a reported half-life significantly longer than its predecessors, allowing for prolonged biological activity in vivo .
The molecular structure of NMUR1 Agonist C7b can be characterized by its specific amino acid sequence and modifications that confer its unique properties.
C7b undergoes several chemical reactions during its synthesis and when interacting with biological systems.
The mechanism by which NMUR1 Agonist C7b exerts its effects involves several key processes.
Understanding the physical and chemical properties of NMUR1 Agonist C7b is essential for its application in research and potential therapeutic use.
NMUR1 Agonist C7b has significant potential applications in scientific research and medicine.
Compound 7b (CPN-267) is a hexapeptide derivative designed from the C-terminal core of human neuromedin U. Its molecular recognition by Neuromedin U receptor 1 involves specific interactions with the receptor's orthosteric binding pocket. Cryo-electron microscopy studies of Neuromedin U receptor 1 complexed with endogenous ligands reveal a deep transmembrane cavity formed by transmembrane helices 2–7 (TM2–TM7) and extracellular loop 2, where the C-terminal heptapeptide motif (Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH₂) anchors [2] [8]. Compound 7b preserves this conserved motif, enabling critical polar contacts:
These interactions stabilize an active receptor conformation. Molecular dynamics simulations indicate that Compound 7b exhibits a binding dwell time >2-fold longer than endogenous neuromedin U-25 due to enhanced hydrophobic shielding of its α-methyltryptophan residue [3] [9].
Table 1: Key Interaction Residues for Compound 7b in Neuromedin U receptor 1
| Compound 7b Residue | Receptor Residue | Interaction Type | Functional Consequence |
|---|---|---|---|
| Asn⁷ (C-terminal) | Glu¹²⁷³.³³ | Hydrogen bond | Anchors active core; amidation essential |
| Arg⁶ | Glu¹⁰²².⁶¹ | Salt bridge | Stabilizes TM2-TM3 orientation |
| Phe³ | Phe⁴⁴¹.³¹ | π-π stacking | Hydrophobic pocket occupancy |
| α-MeTrp³ | Val³¹⁰⁷.³⁶ | Van der Waals | Prolongs dwell time |
Compound 7b demonstrates >100-fold selectivity for Neuromedin U receptor 1 over Neuromedin U receptor 2. Radioligand displacement assays show a half-maximal inhibitory concentration (IC₅₀) of 0.36 nM at Neuromedin U receptor 1 versus 13 nM at Neuromedin U receptor 2 [3] [9]. This selectivity arises from:
Table 2: Binding Affinity Profiling of Compound 7b
| Parameter | Neuromedin U receptor 1 | Neuromedin U receptor 2 | Assay System |
|---|---|---|---|
| IC₅₀ | 0.36 nM | 13 nM | Competitive binding (¹²⁵I-NMU-25) |
| EC₅₀ (Calcium flux) | 0.25 nM | 45.5 nM | HEK293-Gαq cells |
| EC₅₀ (cAMP inhibition) | 2.5 nM | >100 nM | GloSensor assay |
Compound 7b drives Neuromedin U receptor 1 activation through coordinated allosteric transitions:
Table 3: Conformational Changes Induced by Compound 7b Binding
| Structural Element | Movement Direction | Displacement (Å) | Functional Outcome |
|---|---|---|---|
| Transmembrane helix 6 | Inward | 5.8 | Opens Gαq binding site |
| Transmembrane helix 7 | Outward | 3.2 | Releases intracellular G-protein |
| E/DRY motif | Rotational | N/A | Stabilizes active-state protonation |
| Extracellular loop 2 | Downward | 8.3 | Seals ligand binding pocket |
These conformational shifts propagate to intracellular domains, increasing Gαq coupling efficiency by 2.3-fold compared to neuromedin S-33 [2] [9]. The structural basis for this efficacy is attributed to Compound 7b’s rigid α-methyltryptophan, which limits conformational entropy loss upon binding, thereby enhancing the enthalpy-driven activation mechanism [3] [9].
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